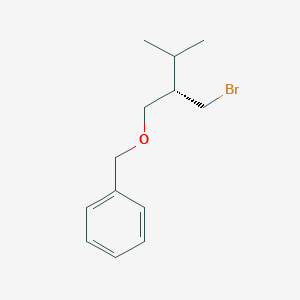

1-(((S)-2-(溴甲基)-3-甲基丁氧基)甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

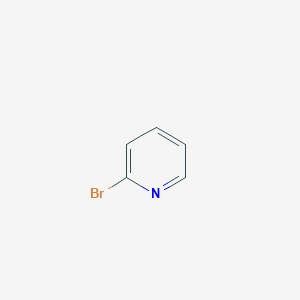

The synthesis of brominated benzene derivatives is a topic of interest due to their potential applications in various fields, including the synthesis of graphene nanoribbons and biologically active compounds. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, highlighting its role as a precursor for graphene nanoribbons with controlled edge morphology . Another study reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which shows the presence of rotational isomers and its conversion to the corresponding aryllithium . Additionally, the total synthesis of a complex natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, is achieved in five steps with an overall yield of 34% .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for their reactivity and properties. The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative reveal supramolecular features such as hydrogen bonding and π–π interactions . Similarly, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its functionalized derivative provide insights into the packing of the molecules in the solid state, stabilized by van der Waals and weak C–H···O interactions .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The reaction of active methylene groups with 1,2-di(bromoseleno)benzene leads to the formation of benzo-1,3(2H)-diselenoles, showcasing the bifunctional electrophilic nature of the compound . The synthesis of (Z)-1-bromo-2-methyl-1-butene through the Wittig-Horner reaction also exemplifies the versatility of brominated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing a significant difference in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . The NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene suggest the presence of rotational isomers, which interconvert upon heating, affecting its physical properties .

科学研究应用

1. 合成和X射线结构分析

1-(((S)-2-(溴甲基)-3-甲基丁氧基)甲基)苯衍生物已被用于合成杂环卡立克烷,如Kumar等人(1999)所示。这些化合物是通过选择性烷基化和环化反应形成的。X射线结构分析和分子建模被用来研究它们的构象,这取决于苯环上取代基的性质 (Kumar, Hundal, Paul, Hundal, & Singh, 1999)。

2. 晶体结构和分子间相互作用

Jones、Kuś和Dix (2012)的研究探讨了各种溴甲基取代苯的晶体结构,包括1,2-双(溴甲基)苯衍生物。这些研究侧重于理解Br···Br相互作用、氢键和其他分子间相互作用。尽管化学上相似,这些化合物的堆积方式却是高度变化的 (Jones, Kuś, & Dix, 2012)。

3. 电聚合和电子性质

Kurtay等人(2020)对由涉及溴甲基苯衍生物的反应产生的可电聚合单体进行了研究。这些研究包括新化合物的合成和表征,随后通过实验和理论方法的结合对它们的光电性质进行了详细调查 (Kurtay, Soğancı, Sarıkavak, Ak, & Güllü, 2020)。

未来方向

属性

IUPAC Name |

[(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471079 |

Source

|

| Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

CAS RN |

172901-00-7 |

Source

|

| Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)